Boc-D-Tyr-OH
Description
Historical Development
The historical development of N-tert-butyloxycarbonyl-D-tyrosine is intrinsically linked to the broader evolution of protective group chemistry in organic synthesis. The tert-butyloxycarbonyl protecting group, first introduced as a protective strategy for amino groups, represented a significant advancement in synthetic methodology due to its stability under basic conditions and selective removability under acidic conditions. This protecting group strategy emerged from the need to conduct selective chemical reactions on multifunctional molecules, particularly amino acids, without interference from competing functional groups.
The development of D-amino acid derivatives, including N-tert-butyloxycarbonyl-D-tyrosine, gained momentum as researchers recognized the unique biological properties of D-amino acids compared to their naturally occurring L-counterparts. Studies revealed that D-amino acids often exhibit enhanced metabolic stability and altered biological activity profiles, making them valuable components in pharmaceutical applications. The combination of D-tyrosine with the tert-butyloxycarbonyl protecting group created a compound that could serve multiple roles in synthetic chemistry while offering the unique properties associated with D-amino acid stereochemistry.
Industrial-scale synthesis methods for N-tert-butyloxycarbonyl-D-tyrosine have evolved significantly since its initial development. Patent literature from recent years demonstrates sophisticated synthetic approaches that achieve high yields and exceptional purity levels, with some methods reporting yields exceeding ninety percent and purity levels above ninety-nine percent. These developments have made the compound commercially viable for large-scale pharmaceutical applications, contributing to its widespread adoption in research and development programs worldwide.
The methodological advances in synthesizing N-tert-butyloxycarbonyl-D-tyrosine have focused on optimizing reaction conditions to minimize environmental impact while maximizing efficiency. Modern synthetic approaches utilize environmentally friendly reagents and simplified purification procedures, making the compound more accessible to researchers while reducing production costs. These improvements have facilitated broader research applications and enabled the compound's integration into industrial-scale pharmaceutical manufacturing processes.
Nomenclature and Classification
The systematic nomenclature of N-tert-butyloxycarbonyl-D-tyrosine follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural features and stereochemical configuration. The complete chemical name, (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, provides precise structural information including the R-stereochemical designation that distinguishes it from the naturally occurring L-enantiomer. This systematic naming convention ensures unambiguous identification of the compound in scientific literature and regulatory documentation.
The analytical chemistry applications of N-tert-butyloxycarbonyl-D-tyrosine highlight its importance as a reference standard and analytical tool. The compound's well-characterized properties and high purity make it valuable for developing analytical methods used in pharmaceutical quality control and research applications. These analytical applications support broader research efforts by providing reliable standards for method validation and compound identification procedures.
Current research trends involving N-tert-butyloxycarbonyl-D-tyrosine focus on expanding its applications in emerging therapeutic areas and developing more efficient synthetic methodologies. Recent publications demonstrate increased interest in using the compound for developing peptide-based therapeutics targeting specific disease mechanisms. Additionally, research into sustainable synthesis methods and green chemistry applications continues to expand the compound's accessibility and reduce its environmental impact, supporting broader adoption in pharmaceutical research and development programs.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-80-1 | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Chloride (Boc-Cl) Mediated Protection
Early methods utilized Boc-Cl as the protecting agent, reacting with D-tyrosine in the presence of a base such as triethylamine (TEA) or sodium hydroxide. For example:
While straightforward, this method faces limitations:
Boc Anhydride [(Boc)₂O] Under Mild Conditions
The use of (Boc)₂O as a safer alternative gained traction due to its stability and reduced toxicity. A typical protocol involves:
However, this method often yields mixtures of N-Boc and O-Boc derivatives, complicating purification and reducing yields to 60–70%.
Optimized Industrial Synthesis via Controlled Alkaline Conditions
A breakthrough method, detailed in CN104447415A, addresses prior limitations through a one-pot, batchwise addition of (Boc)₂O under strongly alkaline conditions.
Stepwise Protocol for High-Yield Synthesis
Key Advantages :
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Yield : >90% (vs. 60–70% in traditional methods).
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Purity : ≥99% by HPLC.
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Safety : Eliminates hazardous reagents like Boc-Cl.
Mechanistic Insights and Enantiopurity Preservation
The strong alkaline conditions (pH ≥12) favor rapid deprotonation of the α-amino group, ensuring selective Boc protection over phenolic hydroxyl groups. Batchwise addition of (Boc)₂O minimizes local overheating and reduces racemization risks. Computational studies suggest that the reaction proceeds via a mixed anhydride intermediate, which undergoes nucleophilic attack by the amino group.
Comparative Analysis of Synthetic Methods
Enantiomeric Purity Validation
Analytical Techniques
Mitigating Racemization
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Low-Temperature Processing : Maintaining reactions at 0–4°C reduces epimerization.
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Controlled Alkaline pH : Excess OH⁻ ions accelerate (Boc)₂O hydrolysis but are offset by incremental reagent addition.
Industrial Scalability and Environmental Impact
The CN104447415A method demonstrates scalability up to 10 kg batches with consistent yields. Key sustainability advantages include:
Chemical Reactions Analysis
Types of Reactions: Boc-D-tyrosine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Deprotection: D-tyrosine.
Substitution: Substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Overview : Boc-D-tyrosine is a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions during the assembly of peptide chains.
Applications :
- Therapeutic Proteins : It is widely used in developing therapeutic proteins and biologics, facilitating the incorporation of tyrosine residues into peptide sequences.
- Chemical Stability : The Boc (tert-butyloxycarbonyl) protecting group enhances the stability of the amino acid during synthesis, making it easier to handle under various conditions .
Drug Development
Overview : The structural similarity of Boc-D-tyrosine to neurotransmitters makes it a valuable compound in pharmaceutical research.
Applications :
- Neurological Disorders : Researchers utilize Boc-D-tyrosine to design novel drug candidates targeting neurological disorders, leveraging its ability to mimic natural neurotransmitter functions .
- Synthetic Lethality : In cancer therapy, compounds derived from Boc-D-tyrosine are being explored for their potential to act as synthetic lethal agents against specific tumor types .
Bioconjugation
Overview : Bioconjugation involves attaching biomolecules to drugs or other therapeutic agents to enhance their efficacy and delivery.
Applications :
- Protein Modification : Boc-D-tyrosine is increasingly recognized for its role in tyrosine bioconjugation strategies, which allow for site-selective modifications of proteins. This capability is crucial for developing multifunctional therapeutics .
- Enhanced Delivery Systems : By conjugating drugs with biomolecules using Boc-D-tyrosine, researchers can improve the pharmacokinetics and biodistribution of therapeutic agents .
Cancer Research
Overview : The potential of Boc-D-tyrosine in cancer research is being actively explored due to its ability to influence enzyme activity related to tumor growth.
Applications :
- Enzyme Modulation : Studies indicate that Boc-D-tyrosine can modify the activity of certain enzymes involved in cancer progression, making it a candidate for targeted therapies .
- Combination Therapies : The compound's properties are being investigated in combination with other agents to enhance therapeutic outcomes in cancer treatment .
Analytical Chemistry
Overview : Boc-D-tyrosine serves as a model compound in analytical methods for studying amino acids and protein structure.
Applications :
- Behavioral Studies of Amino Acids : It is utilized in various analytical techniques to gain insights into the behavior and interactions of amino acids and their derivatives, contributing to a better understanding of protein folding and function .
- Spectroscopic Analysis : Researchers employ spectroscopic methods involving Boc-D-tyrosine to analyze protein conformations and interactions within biological systems .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Peptide Synthesis | Building block for therapeutic proteins; enhances stability during synthesis |
| Drug Development | Novel drug candidates for neurological disorders; synthetic lethality in cancer therapy |
| Bioconjugation | Site-selective protein modifications; improved drug delivery systems |
| Cancer Research | Modulation of enzyme activity; potential for targeted therapies |
| Analytical Chemistry | Insights into amino acid behavior; protein structure analysis |
Case Studies and Research Insights
- Cancer Therapeutics Development :
- Bioconjugation Techniques :
- Cosmetic Applications :
Mechanism of Action
The primary function of Boc-D-tyrosine in peptide synthesis is to protect the amino group of D-tyrosine from unwanted reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise synthesis of peptides . In biological systems, D-tyrosine can inhibit the metabolic activity of certain bacteria and exhibit antimetabolic effects in animals .
Comparison with Similar Compounds
Structural Analogs: Halogenated Derivatives
N-Boc-3-chloro-D-tyrosine (CAS 478183-57-2)
- Molecular Formula: C₁₄H₁₈ClNO₅
- Key Features : Chlorine substitution at the 3-position of the aromatic ring enhances electrophilicity, enabling nucleophilic substitution reactions.
- Applications : Used in site-specific modifications of peptides and drug candidates.
- Comparison: Higher reactivity than non-halogenated Boc-D-tyrosine due to the electron-withdrawing Cl atom . Distinct from N-Boc-3-iodo-D-tyrosine and N-Boc-3-fluoro-D-tyrosine, where halogen size and electronegativity alter reaction kinetics and binding affinities .
| Compound | Substituent | Reactivity (Relative) | Key Applications |
|---|---|---|---|
| N-Boc-3-chloro-D-tyrosine | Cl | High | Peptide functionalization |
| N-Boc-3-iodo-D-tyrosine | I | Moderate | Radiolabeling studies |
| N-Boc-3-fluoro-D-tyrosine | F | Low | PET tracer development |
Methyl Ester Derivatives
Boc-D-Tyr-OMe (CAS 76757-90-9)
- Molecular Formula: C₁₅H₂₁NO₅
- Key Features : Methyl esterification of the carboxyl group increases lipophilicity, facilitating membrane permeability in drug delivery systems.
- Applications : Protecting group strategy in solid-phase peptide synthesis (SPPS) .
- Comparison :
- Unlike Boc-D-tyrosine, the esterified form requires hydrolysis under basic conditions to regenerate the free carboxylic acid .
- Similar to Boc-D-alanine methyl ester but with a tyrosine side chain enabling π-π interactions in peptide structures .
O-Methylated Derivatives
Boc-D-Tyr(Me)-OH (CAS 68856-96-2)
- Molecular Formula: C₁₅H₂₁NO₅
- Key Features: Methoxy substitution at the phenolic hydroxyl group eliminates hydrogen-bonding capacity, altering solubility and receptor binding.
- Applications : Used to study steric and electronic effects in enzyme-substrate interactions .
- Comparison: Lower polarity than Boc-D-tyrosine, making it suitable for hydrophobic environments . Contrasts with Boc-D-Tyr(Bzl, 3-NO₂)-OH (CAS 1213468-26-8), where a nitro group introduces strong electron-withdrawing effects .
Enantiomeric Comparison: Boc-D- vs. Boc-L-Tyrosine
- Chiral Discrimination : Molecularly imprinted polymers (MIPs) show distinct binding for D- and L-forms.
- Capacity Factor (k') :
- Boc-D-tyrosine: k' = 7.3
- Boc-L-tyrosine: k' = 6.2 .
- Biological Relevance : D-tyrosine is rare in nature but implicated in bacterial cell wall synthesis and neurodegenerative disease studies .
Enantiomer Separation
Studies using MIPs demonstrate that Boc-D-tyrosine-imprinted polymers achieve higher enantioselectivity for D-tyrosine derivatives than L-forms, with retention times varying by 15–20% under HPLC conditions (MeCN/acetic acid mobile phase) .
Industrial Production
Large-scale synthesis employs automated reactors and continuous flow systems, achieving yields >90% with <2% impurities .
Biological Activity
Boc-D-tyrosine (N-tert-butoxycarbonyl-D-tyrosine) is an important derivative of the amino acid tyrosine, widely utilized in biochemical research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Boc-D-tyrosine is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-tyrosine. Its molecular formula is with a molecular weight of 281.31 g/mol. The Boc group enhances the stability and solubility of D-tyrosine in various chemical reactions, making it a valuable intermediate in peptide synthesis.
Synthesis Methods:
- Boc Protection : The Boc group is typically introduced using Boc anhydride in the presence of a base, which protects the amino group while leaving the carboxylic acid free for further reactions.
- Coupling Reactions : Boc-D-tyrosine can be incorporated into peptides through standard coupling methods such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling techniques.
Biological Activity
The biological activity of Boc-D-tyrosine is primarily linked to its role as a building block in peptide synthesis, particularly in the development of bioactive peptides and pharmaceuticals.
Enzymatic Interactions
Recent studies have shown that Boc-D-tyrosine can be effectively utilized in enzymatic reactions. For instance, research on Bacillus stearothermophilus tyrosyl-tRNA synthetase indicates that it can catalyze the activation of both D- and L-tyrosine. However, D-tyrosine exhibits lower binding affinity compared to L-tyrosine, with a dissociation constant () of approximately 102 µM for D-tyrosine, indicating its potential utility in studying enzyme specificity and kinetics .
Peptide Synthesis
Boc-D-tyrosine is extensively used in synthesizing peptides that exhibit specific biological activities, including:
- Opioid Ligands : Derivatives such as 2′,6′-dimethyl-L-tyrosine have been synthesized using Boc-D-tyrosine as a precursor, leading to compounds with significant binding affinity at mu-opioid receptors (MOR), which are crucial for pain management therapies .
Case Studies
- Opioid Development : A study demonstrated that incorporating Boc-D-tyrosine into synthetic opioid ligands improved their potency and selectivity at MOR while reducing side effects associated with traditional opioids. This highlights the strategic importance of Boc-D-tyrosine in drug design .
- Radical Acylation Reactions : Research has explored the use of Boc-D-tyrosine in radical acylation reactions under aqueous conditions, showcasing its versatility as a substrate for modifying biomolecules while maintaining high yields .
Research Findings
A detailed examination of various studies reveals several key findings regarding the biological activity and applications of Boc-D-tyrosine:
Q & A
Basic: What are the critical steps in synthesizing Boc-D-tyrosine with high enantiomeric purity, and how can side reactions be minimized?
Methodological Answer:
Synthesis of Boc-D-tyrosine requires meticulous protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 8–9). Key considerations include:
- Temperature Control : Maintain 0–4°C during Boc protection to prevent racemization .
- Solvent Selection : Use dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility while avoiding protic solvents that may hydrolyze the Boc group prematurely.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product. Validate purity via HPLC (e.g., C18 column, MeCN/acetic acid mobile phase) .
- Racemization Checks : Monitor optical rotation and compare retention times with Boc-L-tyrosine standards using chiral columns .
Basic: How can researchers validate the enantiomeric purity of Boc-D-tyrosine using analytical techniques?
Methodological Answer:
Validation requires orthogonal methods:
- HPLC Analysis : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like MeCN/acetic acid (99:1) at 0.1 mL/min flow rate. Retention time discrepancies ≥1.5 min between Boc-D- and L-tyrosine indicate high enantiomeric excess (ee) .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., Boc-D-tyrosine: +12.5° vs. Boc-L-tyrosine: -12.5° in MeOH).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 282.1) and absence of impurities via high-resolution MS .
Advanced: How do molecularly imprinted polymers (MIPs) improve the separation efficiency of Boc-D-tyrosine from racemic mixtures, and what factors influence their selectivity?
Methodological Answer:
MIPs tailored for Boc-D-tyrosine leverage non-covalent interactions (e.g., hydrogen bonding with the Boc group) during imprinting. Key factors:
- Template-to-Monomer Ratio : Optimize at 1:4 (Boc-D-tyrosine:methacrylic acid) to maximize binding sites .
- Crosslinker Density : Use ethylene glycol dimethacrylate (EGDMA) at 80% crosslinking to enhance mechanical stability without reducing pore accessibility.
- Elution Conditions : Apply gradient elution with acetic acid (0.1–1% in MeCN) to disrupt template-polymer interactions selectively. Validate via chromatographic retention studies (e.g., OMNIMiP5-D columns show >95% ee for Boc-D-tyrosine) .
Advanced: What methodological approaches resolve contradictions in chiral recognition data when analyzing Boc-D-tyrosine enantiomers?
Methodological Answer:
Contradictions often arise from solvent polarity or column aging. Mitigation strategies include:
- Multi-Method Validation : Cross-check results using HPLC, circular dichroism (CD), and nuclear Overhauser effect (NOE) spectroscopy to confirm stereochemical assignments .
- Batch-to-Batch Column Testing : Pre-test chiral columns with racemic standards to ensure consistent performance. For example, a >5% shift in retention time warrants column regeneration .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in ee measurements caused by matrix effects .
Advanced: How can HPLC parameters be optimized to enhance Boc-D-tyrosine resolution in complex biological matrices?
Methodological Answer:
Optimization involves:
- Mobile Phase Adjustments : Increase acetic acid concentration (1–2%) to improve peak symmetry but avoid over-acidification, which may protonate the amino group and reduce resolution .
- Column Temperature : Elevate to 40°C to reduce viscosity and improve mass transfer (ΔT = 10°C can decrease retention time by 15%) .
- Gradient Elution : Start with 95% MeCN, then ramp to 80% over 20 min to separate Boc-D-tyrosine from hydrophobic interferents. Validate with spiked recovery tests (target: 90–110% recovery) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
